

Spectroscopic Characterization of 2-(Tert-butoxy)ethylamine: A Technical Guide

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Compound of Interest

Compound Name:	[2-(Tert-butoxy)ethyl] (methyl)amine
CAS No.:	1008119-69-4
Cat. No.:	B1525334

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Introduction

2-(Tert-butoxy)ethylamine is a primary amine containing a bulky tert-butoxy ether group. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its primary amine functionality allows for a wide range of chemical modifications, while the tert-butyl group can impart desirable properties such as increased solubility in organic solvents and steric hindrance. Accurate and comprehensive characterization of this compound is paramount for its effective use, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structure.

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Tert-butoxy)ethylamine. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation. The causality behind

experimental choices and spectral features is explained to provide a field-proven perspective on the structural elucidation of this versatile molecule.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Tert-butoxy)ethylamine dictates its characteristic spectroscopic signature. Key features include:

- A tert-butyl group: Nine equivalent protons in a shielded environment.
- An ether linkage (C-O-C): Influences the chemical shift of adjacent carbons and protons and provides a characteristic IR stretching frequency.
- An ethyl bridge: Two distinct methylene (-CH₂-) groups.
- A primary amine (-NH₂): Two exchangeable protons and characteristic N-H stretching and bending vibrations in the IR spectrum. The nitrogen atom also influences the fragmentation pattern in mass spectrometry.

The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments.

Caption: Molecular structure of 2-(Tert-butoxy)ethylamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: A sample of 2-(Tert-butoxy)ethylamine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard (0.0 ppm). The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The amine protons are exchangeable and may appear as a broad singlet; shaking the sample with a drop of D₂O will cause this signal to disappear, confirming its assignment.

Interpretation and Expected Spectrum: Based on the structure, four distinct proton signals are expected.

- δ ~1.19 ppm (Singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. The high integration value (9H) and singlet multiplicity (no adjacent protons) are defining characteristics.
- δ ~2.81 ppm (Triplet, 2H): This signal is assigned to the methylene protons adjacent to the amine group (-CH₂-NH₂). The signal is split into a triplet by the two neighboring protons on the adjacent methylene group ($n+1 = 2+1 = 3$).^[1]
- δ ~3.45 ppm (Triplet, 2H): This signal corresponds to the methylene protons adjacent to the ether oxygen (-O-CH₂-). It is deshielded relative to the other methylene group due to the electronegativity of the oxygen atom. This signal is also a triplet due to coupling with the adjacent methylene protons.
- δ ~1.35 ppm (Broad Singlet, 2H): This represents the two protons of the primary amine (-NH₂). The chemical shift of amine protons can vary depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.^[2]

Data Summary: ¹H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.19	Singlet	9H	-C(CH ₃) ₃
~2.81	Triplet	2H	-CH ₂ -NH ₂
~3.45	Triplet	2H	-O-CH ₂ -

| ~1.35 | Broad Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired, where each unique carbon atom appears as a single line.

Interpretation and Expected Spectrum: The molecule has four distinct carbon environments.

- δ ~27.5 ppm: This signal corresponds to the three equivalent methyl carbons of the tert-butyl group.
- δ ~41.8 ppm: This is assigned to the carbon atom adjacent to the nitrogen (-CH₂-NH₂).^[3]
- δ ~62.5 ppm: This signal, shifted downfield, corresponds to the carbon atom adjacent to the ether oxygen (-O-CH₂-).
- δ ~72.8 ppm: This downfield signal is from the quaternary carbon of the tert-butyl group (-C(CH₃)₃), which is deshielded by the directly attached oxygen atom.^{[4][5]}

Data Summary: ¹³C NMR

Chemical Shift (δ, ppm)	Assignment
~27.5	-C(CH ₃) ₃
~41.8	-CH ₂ -NH ₂
~62.5	-O-CH ₂ -

| ~72.8 | -C(CH₃)₃ |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained from a neat liquid sample placed between two sodium chloride (NaCl) plates or, more commonly, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Interpretation and Expected Spectrum: Key absorption bands are expected for the N-H, C-H, C-O, and C-N bonds.

- 3300-3400 cm^{-1} (Two bands, medium): This pair of sharp to medium peaks is characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine (-NH₂).^[6]
- 2850-2975 cm^{-1} (Strong, sharp): These absorptions are due to the C-H stretching vibrations of the alkyl groups (tert-butyl and ethyl).
- ~1600 cm^{-1} (Medium): This band corresponds to the N-H scissoring (bending) vibration of the primary amine.^[7]
- 1070-1150 cm^{-1} (Strong): A strong absorption in this region is characteristic of the C-O-C asymmetric stretching vibration of the ether linkage.
- 1250–1020 cm^{-1} (Medium): The C-N stretching vibration of aliphatic amines is expected in this range.^[6]

Data Summary: IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300-3400	Medium	N-H Stretch	Primary Amine
2850-2975	Strong	C-H Stretch	Alkyl
~1600	Medium	N-H Bend	Primary Amine
1070-1150	Strong	C-O Stretch	Ether

| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |

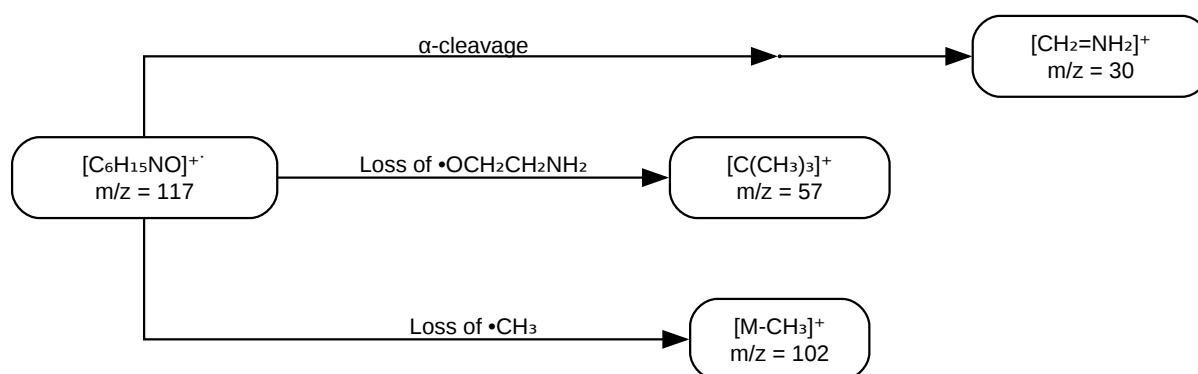
Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often fragments in a predictable manner.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or the outlet of a gas chromatograph (GC). The sample is ionized by a high-energy electron beam (typically 70 eV).

Interpretation and Expected Spectrum: The molecular weight of 2-(Tert-butoxy)ethylamine ($C_6H_{15}NO$) is 117.19 g/mol. The molecular ion peak (M^+) is expected at $m/z = 117$. As an odd-electron species containing one nitrogen atom, its molecular ion will have an odd mass, consistent with the Nitrogen Rule.[8]

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9] This is a highly favorable process as it leads to the formation of a stable, resonance-stabilized iminium cation.



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